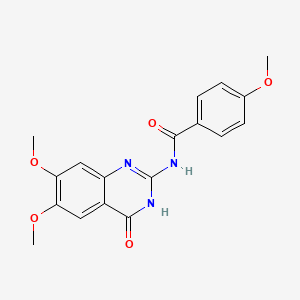![molecular formula C18H14N2O3S2 B5965092 N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5965092.png)
N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide, also known as MBOT, is a thiazolidinone derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is not yet fully understood, but it is believed to exert its biological effects through a range of mechanisms. One proposed mechanism involves its ability to scavenge free radicals and inhibit oxidative stress, which has been implicated in the development of a range of diseases. Additionally, N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has been shown to modulate several signaling pathways involved in inflammation and cell death, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
In vitro and in vivo studies have demonstrated that N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide exhibits a range of biochemical and physiological effects. These include its ability to reduce oxidative stress, inhibit inflammation, and modulate cell signaling pathways. Additionally, N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has been shown to improve cognitive function and memory in animal models of neurodegenerative disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide for lab experiments is its relatively low toxicity, which makes it suitable for use in in vitro and in vivo studies. Additionally, its chemical stability and ease of synthesis make it a convenient compound for researchers to work with. However, one limitation of N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is its poor solubility in aqueous solutions, which may limit its bioavailability in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide and to identify potential targets for its therapeutic use. Finally, the development of more soluble derivatives of N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide may help to overcome some of the limitations associated with its use in lab experiments.
Synthesis Methods
The synthesis of N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has been described in several studies. One common method involves the reaction of 2-methoxybenzaldehyde with thiourea and malonic acid in the presence of a catalyst, followed by cyclization with 4-aminobenzamide. The resulting product is then purified through recrystallization.
Scientific Research Applications
N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the most promising areas of research include its use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its potential as an anti-inflammatory agent for the treatment of inflammatory disorders such as arthritis.
properties
IUPAC Name |
N-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-23-14-10-6-5-9-13(14)11-15-17(22)20(18(24)25-15)19-16(21)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,21)/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWJZYUPNVFYDP-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-(3-methyl-2-buten-1-yl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5965010.png)
![N-{[1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5965018.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B5965026.png)


![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide](/img/structure/B5965043.png)
![1-isopropyl-5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5965047.png)
![ethyl 3-(2-fluorobenzyl)-1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5965055.png)
![N-cyclopropyl-3-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5965060.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5965066.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B5965083.png)
![N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B5965099.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5965105.png)
